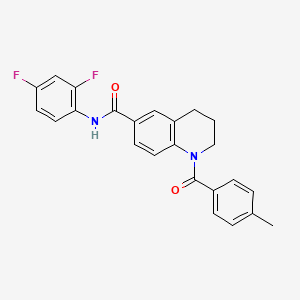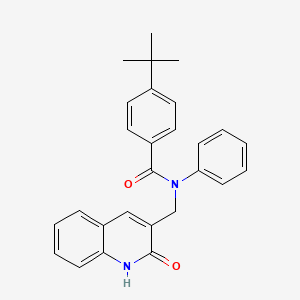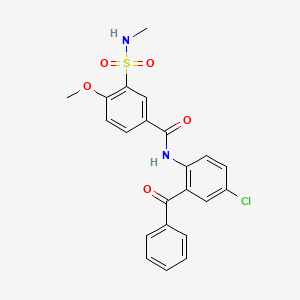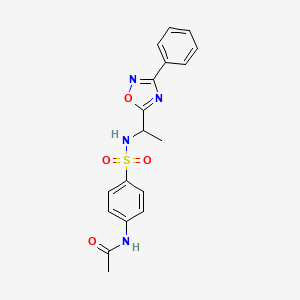
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide, also known as PESA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PESA is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用機序
The mechanism of action of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways. This compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell survival. This compound also inhibits the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, reduces the expression of COX-2 and iNOS, and induces apoptosis in cancer cells. In vivo studies have demonstrated that this compound reduces inflammation and pain in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
One of the main advantages of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. This compound has also been reported to exhibit low toxicity and good pharmacokinetic properties. However, the limited availability of this compound and its high cost may limit its use in lab experiments.
将来の方向性
Several future directions for the research on N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide can be identified. One potential direction is the development of this compound-based therapeutics for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the mechanism of action of this compound and its potential targets. Further studies are also needed to evaluate the safety and efficacy of this compound in clinical trials.
合成法
The synthesis of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide involves the reaction of 4-aminobenzene sulfonamide with 1-(3-phenyl-1,2,4-oxadiazol-5-yl) ethyl chloride and subsequent reaction with acetic anhydride. The final product is obtained after purification by recrystallization. The yield of this compound is reported to be around 75%.
科学的研究の応用
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2 and iNOS. This compound has also been reported to exhibit antitumor effects by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
N-[4-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12(18-20-17(21-26-18)14-6-4-3-5-7-14)22-27(24,25)16-10-8-15(9-11-16)19-13(2)23/h3-12,22H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQCSMVSMGNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



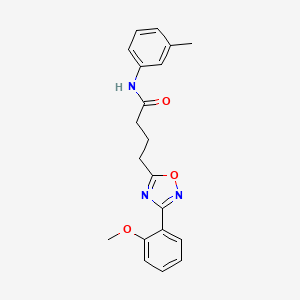
![ethyl 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B7715416.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7715417.png)
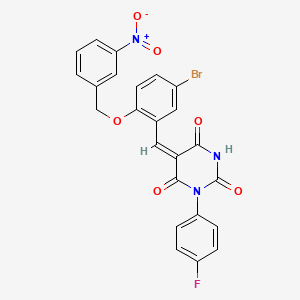
![5-oxo-N-(2-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715424.png)

